[2-(3-Bromoanilino)pyridin-3-yl]acetic acid
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Overview
Description
[2-(3-Bromoanilino)pyridin-3-yl]acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine-substituted aniline group attached to a pyridine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromoanilino)pyridin-3-yl]acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic aromatic substitution reaction, where a bromine-substituted aniline reacts with the pyridine ring.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, where the pyridine-aniline intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Bromoanilino)pyridin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine-substituted aniline group to an amine or other reduced forms.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.
Scientific Research Applications
[2-(3-Bromoanilino)pyridin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of [2-(3-Bromoanilino)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted aniline group can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)acetic acid: Lacks the bromine-substituted aniline group, making it less versatile in terms of chemical reactivity.
3-Pyridineacetic acid: Similar structure but without the aniline group, resulting in different chemical and biological properties.
3-Pyridylacetic acid: Another similar compound with a pyridine ring and acetic acid moiety but lacking the bromine-substituted aniline group.
Uniqueness
The presence of the bromine-substituted aniline group in [2-(3-Bromoanilino)pyridin-3-yl]acetic acid imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets distinguishes it from other similar compounds.
Properties
CAS No. |
61494-62-0 |
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Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
2-[2-(3-bromoanilino)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-4-1-5-11(8-10)16-13-9(7-12(17)18)3-2-6-15-13/h1-6,8H,7H2,(H,15,16)(H,17,18) |
InChI Key |
HIIVXYQJFYKCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)CC(=O)O |
Origin of Product |
United States |
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